molecular formula C9H18Cl2N2O2 B13574552 (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride

(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride

Cat. No.: B13574552
M. Wt: 257.15 g/mol
InChI Key: QSBZGYATEFOLBA-UHFFFAOYSA-N
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Description

(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring attached to a cyclobutane ring, with a carboxylic acid group and two hydrochloride ions. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the cyclobutane precursor.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,3s)-3-(Piperazin-1-yl)cyclobutane-1-carboxylic acid dihydrochloride is unique due to its combination of a piperazine ring and a cyclobutane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

3-piperazin-1-ylcyclobutane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-5-8(6-7)11-3-1-10-2-4-11;;/h7-8,10H,1-6H2,(H,12,13);2*1H

InChI Key

QSBZGYATEFOLBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC(C2)C(=O)O.Cl.Cl

Origin of Product

United States

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